molecular formula C25H23N3O5S2 B10897261 1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}-4-(naphthalen-2-ylsulfonyl)piperazine

1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10897261
M. Wt: 509.6 g/mol
InChI Key: VDQZELCCFBXAOJ-UHFFFAOYSA-N
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Description

1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound that features a piperazine core substituted with various functional groups

Properties

Molecular Formula

C25H23N3O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

1-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C25H23N3O5S2/c29-28(30)24-10-8-21(17-25(24)34-18-22-6-3-15-33-22)26-11-13-27(14-12-26)35(31,32)23-9-7-19-4-1-2-5-20(19)16-23/h1-10,15-17H,11-14,18H2

InChI Key

VDQZELCCFBXAOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mild oxidants like PhIO or BI-OH.

    Reduction: Reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to its combination of functional groups, which confer specific chemical and biological properties

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